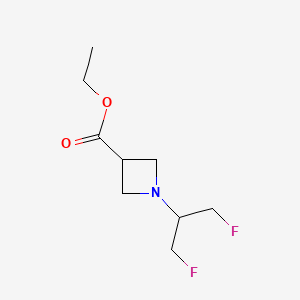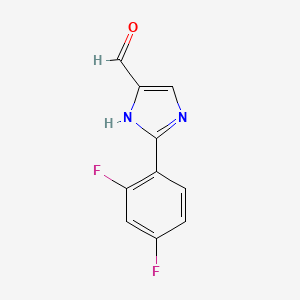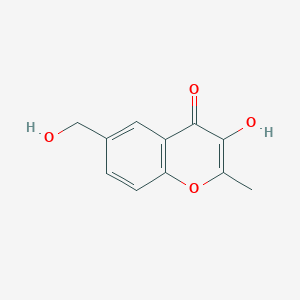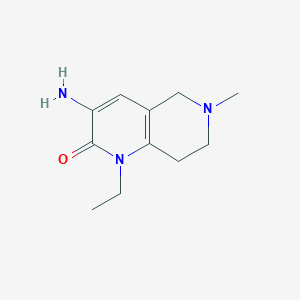
3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is a complex organic compound that features both an indole and a dioxolane ring The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The dioxolane ring is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The indole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Similar to dioxolane but with a six-membered ring.
Indole: Lacks the dioxolane ring but shares the indole structure.
Tetrahydrofuran (THF): Similar to dioxolane but with a single oxygen atom in the ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is unique due to the combination of the indole and dioxolane rings, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-3-2-4-9-10(7-13-11(8)9)12-14-5-6-15-12/h2-4,7,12-13H,5-6H2,1H3 |
Clé InChI |
SUNHWTMHIFMELY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)






![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)


